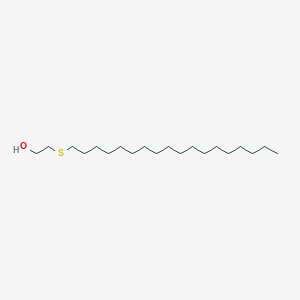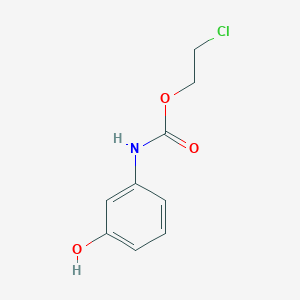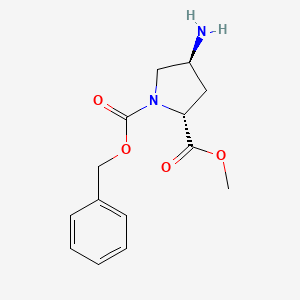![molecular formula C11H13ClN4 B14002535 4-[(2E)-3-(4-Chlorobutyl)triaz-2-en-1-yl]benzonitrile CAS No. 78604-26-9](/img/structure/B14002535.png)
4-[(2E)-3-(4-Chlorobutyl)triaz-2-en-1-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(4-chlorobutylimino)hydrazinyl)benzonitrile is an organic compound with a complex structure that includes a benzonitrile core substituted with a hydrazinyl group and a 4-chlorobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-chlorobutylimino)hydrazinyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobutylamine with hydrazine to form the intermediate 4-chlorobutylhydrazine. This intermediate is then reacted with 4-cyanobenzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of recyclable solvents and catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-chlorobutylimino)hydrazinyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobutyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Products may include oxidized derivatives of the benzonitrile core.
Reduction: Reduced forms of the hydrazinyl group or the nitrile group.
Substitution: Substituted derivatives where the chlorobutyl group is replaced by other functional groups.
Scientific Research Applications
4-(2-(4-chlorobutylimino)hydrazinyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-(4-chlorobutylimino)hydrazinyl)benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(2-(4-chlorobutylimino)hydrazinyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a nitrile group.
4-(2-(4-chlorobutylimino)hydrazinyl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
Uniqueness
4-(2-(4-chlorobutylimino)hydrazinyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
78604-26-9 |
|---|---|
Molecular Formula |
C11H13ClN4 |
Molecular Weight |
236.70 g/mol |
IUPAC Name |
4-[2-(4-chlorobutylimino)hydrazinyl]benzonitrile |
InChI |
InChI=1S/C11H13ClN4/c12-7-1-2-8-14-16-15-11-5-3-10(9-13)4-6-11/h3-6H,1-2,7-8H2,(H,14,15) |
InChI Key |
KYQRMHWFNQEZNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)NN=NCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




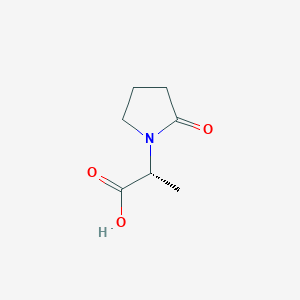
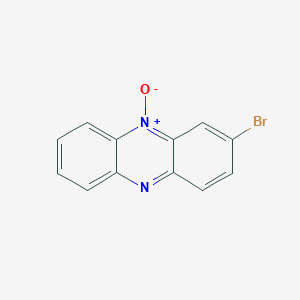
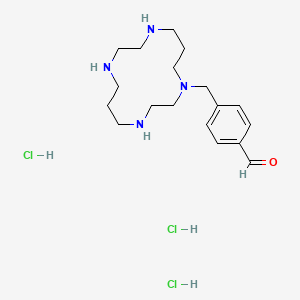
![1-[5-Fluoro-2,3-dihydro-2-(iodomethyl)-2-methyl-7-benzofuranyl]ethanone](/img/structure/B14002486.png)
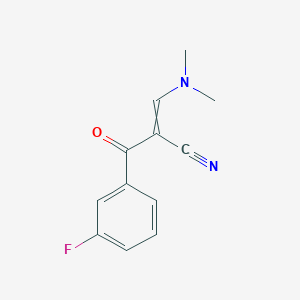

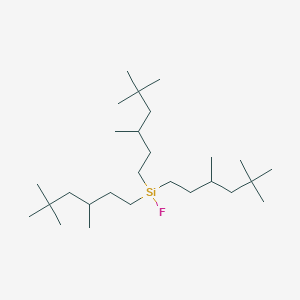
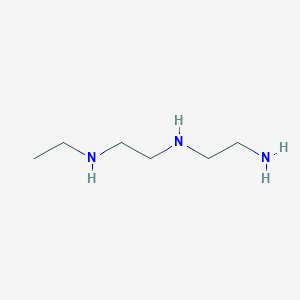
![6-(Ethanesulfonyl)tetrazolo[1,5-b]pyridazine](/img/structure/B14002516.png)
